molecular formula C17H11ClF2N2O2 B1447137 Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1202028-92-9

Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1447137
CAS No.: 1202028-92-9
M. Wt: 348.7 g/mol
InChI Key: HDMZMHJZTRTPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl and difluorophenyl groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution Reactions: The chlorophenyl and difluorophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids (e.g., aluminum chloride) and are carried out under controlled temperatures to ensure selectivity.

    Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the chlorophenyl and difluorophenyl groups, potentially leading to the formation of corresponding aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Aniline derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
  • Methyl 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate
  • Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate is unique due to the specific combination of chlorophenyl and difluorophenyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-2-(2,4-difluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O2/c1-24-17(23)16-9-14(10-2-4-11(18)5-3-10)21-22(16)15-7-6-12(19)8-13(15)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMZMHJZTRTPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1C2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.